(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-17-5-7-18(8-6-17)24-11-13-25(14-12-24)21(26)16-9-10-23-20(15-16)27-19-3-1-2-4-19/h5-10,15,19H,1-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUFWHHHJCVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the piperazine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through etherification reactions, where a cyclopentanol derivative reacts with the pyridine ring.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the piperazine and pyridine rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reactivity and Degradation
The compound’s reactivity can be inferred from its functional groups:
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Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or keto-enol tautomerism under acidic/basic conditions.
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Piperazine Ring : Potential for alkylation, acylation, or N-oxidation, depending on reaction conditions.
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Cyclopentyloxy Group : Acidic cleavage of the ether linkage (e.g., via HCl) to generate a phenol intermediate.
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Chlorophenyl Moiety : Stable under most conditions but may undergo aromatic substitution under extreme environments (e.g., Friedel-Crafts alkylation).
3.1. Hydrolysis
Under aqueous acidic/basic conditions, the ketone may hydrolyze to form carboxylic acid derivatives. For example:
3.2. Oxidation
The piperazine ring or cyclopentyloxy group may oxidize to form N-oxides or epoxides, respectively, under strong oxidizing agents (e.g., m-CPBA).
3.3. Alkylation/Acylation
The piperazine nitrogen could undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acyl chlorides) to modify its pharmacokinetic profile.
Analytical Characterization
Key techniques for confirming the compound’s identity and purity include:
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NMR Spectroscopy : Proton () and carbon () NMR to validate aromatic, ketone, and piperazine regions .
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HPLC : Used to assess enantiomeric purity, as demonstrated in methanone racemate analysis .
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Mass Spectrometry : Confirmation of molecular weight and fragmentation patterns .
Challenges and Limitations
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structure, which includes piperazine and pyridine moieties known for diverse pharmacological effects.
Enzyme Inhibition
Research indicates that compounds containing piperazine derivatives often demonstrate significant inhibitory effects on various enzymes. Notably, studies have shown that similar compounds exhibit potent inhibition against acetylcholinesterase (AChE) and urease enzymes, making them candidates for treating neurodegenerative diseases.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 | |
| Compound B | Urease | 0.63 ± 0.001 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives with similar structures show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Neuropharmacological Potential
The structural characteristics of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone suggest possible applications in treating neurological disorders. The piperazine ring is associated with anxiolytic and antidepressant activities, indicating potential interactions with serotonin receptors and other neurotransmitter systems.
Study 1: Acetylcholinesterase Inhibition
A study focused on the inhibition of acetylcholinesterase by piperazine derivatives highlighted significant inhibitory effects compared to standard drugs. This suggests that modifications in side chains can enhance bioactivity, pointing toward the potential of this compound in neuropharmacological applications.
Study 2: Antibacterial Screening
Another study evaluated synthesized pyrazole derivatives against clinical bacterial strains, revealing that specific modifications led to increased antibacterial potency. This indicates that further structural optimization of the target compound could yield promising results in antibacterial research.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can modulate enzyme activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the arylpiperazine moiety, the central linker, and substituents on the aromatic rings. Below is a detailed comparison with key examples from literature:
Table 1: Comparative Analysis of Structural Features
Key Observations :
Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with the trifluoromethylphenyl group in Compounds 21 and 4. The latter may confer greater electron-withdrawing effects and metabolic resistance but reduced steric bulk compared to chlorine . The cyclopentyloxy group on the pyridine ring (target compound) vs. Cyclopentyloxy’s bulky alkyl chain may improve blood-brain barrier penetration relative to heteroaromatic rings .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling an activated pyridine-carboxylic acid derivative with 4-(4-chlorophenyl)piperazine, analogous to methods in Compounds 21 and 5 . In contrast, w3 employs a pyrimidine-triazole scaffold, suggesting divergent reactivity.
Research Implications and Gaps
While structural analogs like Compounds 21 and 5 have been characterized via X-ray crystallography (using SHELX-based refinement ), the target compound lacks published crystallographic data. Such studies would clarify conformational preferences and intermolecular interactions. Pharmacological data for the target compound are also absent in the provided evidence, necessitating further evaluation of its receptor affinity and selectivity relative to analogs like w3 or Compound 21 .
Biological Activity
The compound (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological efficacy, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 333.81 g/mol
Biological Activity Overview
Research indicates that compounds featuring piperazine and pyridine moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown significant antibacterial properties against various strains of bacteria.
- Analgesic Effects : Certain derivatives have demonstrated analgesic activity in animal models.
- CNS Activity : Compounds with piperazine structures are often investigated for their effects on the central nervous system.
Antimicrobial Activity
A study on synthesized compounds similar to this compound revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 18 | 25 |
| Compound B | Bacillus subtilis | 15 | 30 |
| Target Compound | Escherichia coli | 12 | 40 |
Analgesic Activity
In pharmacological evaluations, derivatives containing the piperazine structure have exhibited significant analgesic effects. For instance, a study reported that certain piperazine derivatives produced a notable reduction in pain response in Wistar rats at a dosage of 50 mg/kg, comparable to standard analgesics like pethidine .
Case Study: Analgesic Testing
In a controlled study, the analgesic properties of a related piperazine derivative were assessed using the tail flick test. Results indicated that the compound significantly reduced pain response times compared to the control group.
CNS Activity
Piperazine derivatives are also being explored for their potential in treating central nervous system disorders. Research indicates that these compounds may act as serotonin receptor modulators, which could be beneficial in managing conditions such as anxiety and depression.
Q & A
Q. What safety protocols should be followed when handling (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone in laboratory settings?
While specific hazard data for this compound is limited, general laboratory safety practices should be adhered to:
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Avoid direct skin contact; wash hands thoroughly after handling.
- Follow emergency contact protocols (e.g., contacting Infotrac for spills or exposure) .
Q. What synthetic routes are commonly employed for piperazinyl methanone derivatives?
Piperazinyl methanones are typically synthesized via:
- Nucleophilic substitution : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., acyl chlorides).
- Reductive amination : Using reducing agents like SnCl₂ to convert nitro groups to amines, as seen in analogous compounds .
- Coupling reactions : Triethylamine-mediated reactions under anhydrous conditions (e.g., in dichloromethane) .
| Reaction Type | Example Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | NaOH in CH₂Cl₂, room temperature | 50% | |
| Nitro reduction | SnCl₂ in ethanol | N/A |
Q. How is structural characterization performed for this class of compounds?
Key analytical methods include:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, aromatic protons in similar compounds resonate at δ 7.00–7.32 ppm .
- Elemental analysis : Verify purity (e.g., C 65.00% vs. observed 65.15% in a related methanone) .
- HPLC : Assess purity >95% under reverse-phase conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for piperazinyl methanones?
Factors influencing yield:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Catalyst choice : Triethylamine improves acylation efficiency by scavenging HCl .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
Example Optimization : A 50% yield was achieved for 4-(4-Fluorobenzyl)piperazin-1-ylmethanone using CH₂Cl₂ and triethylamine .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Discrepancies may arise from:
- Purity differences : Impurities (>5%) can skew bioassay results. Validate purity via HPLC .
- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells).
- Structural analogs : Subtle changes (e.g., cyclopentyloxy vs. benzyloxy groups) alter receptor binding .
Case Study : A compound with a trifluoromethyl group showed enhanced activity (IC₅₀ = 2.4 μM) compared to non-halogenated analogs, highlighting substituent effects .
Q. What methodologies are recommended for pharmacological profiling of this compound?
- In vitro assays :
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Receptor binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors due to the piperazine moiety’s affinity .
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CYP inhibition : Assess metabolic stability using human liver microsomes.
- Structure-activity relationship (SAR) : Modify the cyclopentyloxy group to evaluate steric and electronic impacts on potency .
Key Data :
Assay Target Result (Example) Reference 5-HT₁A binding IC₅₀ = 120 nM Competitive CYP3A4 inhibition >50% at 10 μM Moderate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
